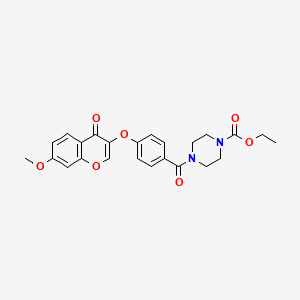

ethyl 4-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-({4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]phenyl}carbonyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one moiety, which is known for its diverse biological activities. The compound’s structure includes a piperazine ring, which is often found in various pharmacologically active compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO), and catalysts like palladium or copper salts to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-({4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]phenyl}carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The chromen-4-one moiety can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Aplicaciones Científicas De Investigación

Ethyl 4-({4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]phenyl}carbonyl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s chromen-4-one moiety is known for its antioxidant and anti-inflammatory properties.

Industry: The compound can be used in the development of new materials with specific properties

Mecanismo De Acción

The mechanism of action of ethyl 4-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperazine-1-carboxylate involves its interaction with various molecular targets. The chromen-4-one moiety can inhibit enzymes involved in oxidative stress, while the piperazine ring can interact with neurotransmitter receptors. These interactions can modulate cellular pathways, leading to the compound’s observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide: Similar chromen-4-one structure but different functional groups.

Coumarin derivatives: Share the chromen-4-one core but differ in their substituents and biological activities.

Uniqueness

Ethyl 4-({4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]phenyl}carbonyl)piperazine-1-carboxylate is unique due to its combination of the chromen-4-one and piperazine moieties, which confer a distinct set of biological activities and potential therapeutic applications .

Actividad Biológica

Ethyl 4-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperazine-1-carboxylate is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a chromen-4-one moiety linked to a piperazine ring through an ester bond. The synthesis typically involves several steps, including etherification and methoxylation, utilizing starting materials such as 7-hydroxy-4-methylcoumarin and ethyl 4-hydroxybenzoate. The synthetic route can be summarized as follows:

- Etherification : Reaction of 7-hydroxy-4-methylcoumarin with ethyl 4-hydroxybenzoate in the presence of a base (e.g., potassium carbonate) in DMF.

- Methoxylation : Introduction of the methoxy group using methylating agents like dimethyl sulfate or methyl iodide.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens:

- Gram-positive Bacteria : The compound exhibited significant activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM. The mechanism involves inhibition of protein synthesis and disruption of nucleic acid production .

- Biofilm Formation : It demonstrated moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum biofilm inhibitory concentrations (MBICs) reported at approximately 62.216–124.432 μg/mL .

Anticancer Activity

This compound has also been investigated for its anticancer properties:

- Mechanism of Action : The compound appears to interfere with cellular processes such as DNA replication and protein synthesis in cancer cells, leading to apoptosis. Its specific molecular targets include enzymes involved in cell cycle regulation.

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | MIC/MBIC Values | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | S. aureus, E. faecalis | MIC: 15.625–125 μM | Inhibition of protein synthesis |

| MRSA | MBIC: 62.216–124.432 μg/mL | Disruption of biofilm formation | |

| Anticancer | Various cancer cell lines | Not specified | Interference with DNA replication |

Study on Antimicrobial Efficacy

In a recent study published in MDPI, researchers evaluated the antimicrobial efficacy of various derivatives, including this compound. The results indicated that this compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics like ciprofloxacin .

Investigation into Anticancer Properties

Another study focused on the anticancer properties of chromenone derivatives, highlighting that compounds similar to this compound showed promising results in inducing apoptosis in human cancer cell lines through targeted pathways involving p53 activation and caspase cascade activation.

Propiedades

IUPAC Name |

ethyl 4-[4-(7-methoxy-4-oxochromen-3-yl)oxybenzoyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O7/c1-3-31-24(29)26-12-10-25(11-13-26)23(28)16-4-6-17(7-5-16)33-21-15-32-20-14-18(30-2)8-9-19(20)22(21)27/h4-9,14-15H,3,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYZZWZOXATPCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=COC4=C(C3=O)C=CC(=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.